molecular formula C11H9ClN2O B13876307 [2-(4-Chlorophenyl)pyrimidin-5-yl]methanol

[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol

Cat. No.: B13876307
M. Wt: 220.65 g/mol
InChI Key: HHGHFYIMQNLWIE-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)pyrimidin-5-yl]methanol typically involves the reaction of 4-chlorobenzaldehyde with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenyl)pyrimidin-5-yl ketone or aldehyde.

    Reduction: Formation of 2-(4-chlorophenyl)pyrimidin-5-yl alcohol or amine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to study enzyme kinetics and interactions with biological macromolecules.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Industry: The compound may be used as an intermediate in the synthesis of other valuable chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)pyrimidin-5-yl]methanol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in critical biological processes. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)pyrimidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2-(4-Bromophenyl)pyrimidin-5-yl]methanol: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

    2-(4-Methylphenyl)pyrimidin-5-yl]methanol: Contains a methyl group instead of chlorine, potentially altering its biological activity and chemical behavior.

Uniqueness

[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol is unique due to the presence of both the chlorophenyl and pyrimidinyl groups, which confer specific chemical and biological properties. The hydroxyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-(4-chlorophenyl)pyrimidin-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-6,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGHFYIMQNLWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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